N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide
Description
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c1-2-19-7-9-20(10-8-19)25(31)28-23-5-3-4-6-24(23)29-15-17-30(18-16-29)26(32)21-11-13-22(27)14-12-21/h3-14H,2,15-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAKRRQZAANWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: Ethyl piperazine is treated with 4-chloronitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent to form 1-ethyl-4-[4-nitrophenyl]piperazine.
Reduction: The nitro group is reduced using iron dust in the presence of hydrochloric acid, followed by neutralization with sodium carbonate to yield 4-[4-ethylpiperazin-1-yl]aniline.
Final Coupling: The aniline derivative is reacted with N-chloroacetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperazine ring or the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis, making it a candidate for further drug development.
Biological Research: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Pharmaceutical Industry: The compound is investigated for its potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes or receptors involved in the growth and survival of pathogenic organisms, such as Mycobacterium tuberculosis . Detailed studies on its binding affinity and inhibitory effects are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a piperazine ring and a benzamide moiety, but with different substituents.
N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide: Another piperazine-based compound with notable biological activity.
Uniqueness
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-ethylbenzamide is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an ethylbenzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
